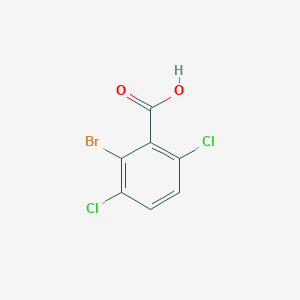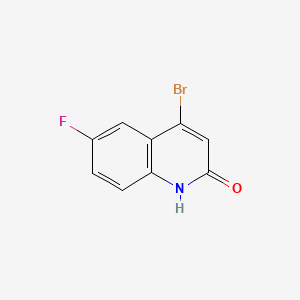![molecular formula C12H15N5O B13697960 2-Methoxy-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)aniline](/img/structure/B13697960.png)
2-Methoxy-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)aniline is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a triazole ring fused with a pyrazine ring, which is further substituted with a methoxy group and an aniline moiety. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
準備方法
The synthesis of 2-Methoxy-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)aniline typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved by reacting an appropriate hydrazine derivative with a nitrile compound under acidic or basic conditions.
Cyclization to form the pyrazine ring: The triazole intermediate is then subjected to cyclization reactions, often involving the use of catalysts or specific reaction conditions such as elevated temperatures or microwave irradiation.
Introduction of the methoxy group: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the aniline moiety:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
化学反応の分析
2-Methoxy-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific reaction conditions and reagents used .
科学的研究の応用
2-Methoxy-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)aniline has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new therapeutic agents.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
Material Science: The compound’s properties can be exploited in the development of new materials with specific functionalities, such as sensors or catalysts.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds, contributing to the development of new industrial processes
作用機序
The mechanism of action of 2-Methoxy-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways .
類似化合物との比較
2-Methoxy-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)aniline can be compared with other similar compounds, such as:
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole ring structure but differ in the fused ring system, leading to different chemical and biological properties.
Triazolo[4,3-a]pyrazines: These compounds have a similar fused ring system but may differ in the substituents attached to the rings, affecting their reactivity and applications.
Methoxy-substituted anilines: These compounds share the methoxy and aniline moieties but lack the triazole-pyrazine fused ring system, resulting in different properties and uses
The uniqueness of this compound lies in its specific combination of structural features, which imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
特性
分子式 |
C12H15N5O |
|---|---|
分子量 |
245.28 g/mol |
IUPAC名 |
2-methoxy-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)aniline |
InChI |
InChI=1S/C12H15N5O/c1-18-11-8(3-2-4-9(11)13)12-15-10-7-14-5-6-17(10)16-12/h2-4,14H,5-7,13H2,1H3 |
InChIキー |
WTBOGKHDPKFBTF-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC=C1N)C2=NN3CCNCC3=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N1-[4-[[(2-Amino-9H-purin-6-yl)oxy]methyl]benzyl]-N5-(3,4-dihydroxyphenethyl)glutaramide](/img/structure/B13697879.png)
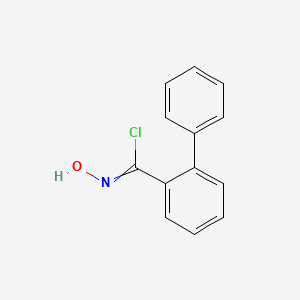

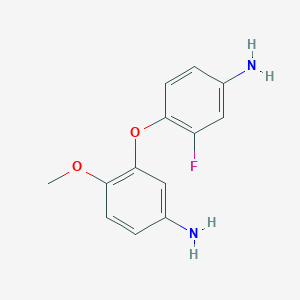


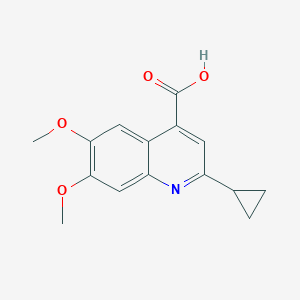
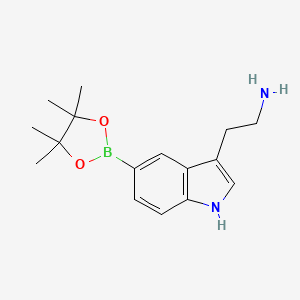

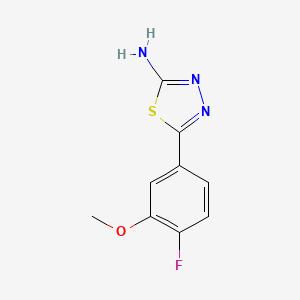
![1-[(1,3-Dimethyl-4-pyrazolyl)methyl]guanidine](/img/structure/B13697926.png)
